Phenacetin-ring-UL-14C

描述

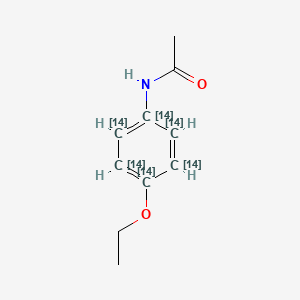

Phenacetin-ring-UL-14C (N-[4-Hydroxy(14C6)phenyl]acetamide, CAS No. 90135-67-4) is a uniformly labeled $^{14}\text{C}$ isotopologue of phenacetin, a historic analgesic and antipyretic drug. Its molecular formula is $\text{C}8^{14}\text{C}6\text{H}9\text{NO}2$ (with six $^{14}\text{C}$ atoms in the benzene ring), and it has a molecular weight of 163.118 g/mol . Phenacetin itself (unlabeled) is an ethyl ether derivative of para-aminophenol, metabolized in vivo to acetaminophen (paracetamol). However, due to nephrotoxicity and carcinogenicity risks, phenacetin was withdrawn from clinical use in the 1980s . The $^{14}\text{C}$-labeled variant is primarily utilized in pharmacokinetic and metabolic studies to track drug disposition, biotransformation pathways, and excretion mechanisms via radiotracing techniques such as autoradiography or liquid scintillation counting.

属性

CAS 编号 |

105931-34-8 |

|---|---|

分子式 |

C10H13NO2 |

分子量 |

191.172 |

IUPAC 名称 |

N-(4-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i4+2,5+2,6+2,7+2,9+2,10+2 |

InChI 键 |

CPJSUEIXXCENMM-MIJAGRGVSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

- Acetaminophen (Paracetamol, CAS 621-42-1): Acetaminophen shares structural similarity with phenacetin as the active metabolite of the latter. Unlike phenacetin, acetaminophen lacks the ethoxy group ($\text{-OCH}2\text{CH}3$) and instead has a hydroxyl group ($\text{-OH}$) at the para position. This modification reduces toxicity but retains analgesic properties.

- Deuterated Acetaminophen Derivatives: Acetaminophen-d4 (CAS 64315-36-2) and Acetaminophen-d3 (CAS 60902-28-5) are deuterium-labeled isotopologues used as internal standards in mass spectrometry (MS) for quantitative analysis.

Other $^{14}\text{C}$-Labeled Aromatic Compounds

lists several $^{14}\text{C}$-ring-labeled compounds (e.g., Atrazine-ring-UL-14C, MethylParathion-ring-UL-14C) with specific radioactivities ranging from 6.4–15.5 mCi/mmol and purities of 96.1–99.6% . While these compounds are structurally distinct (e.g., pesticides like parathion), their $^{14}\text{C}$-labeling methodologies share similarities with Phenacetin-ring-UL-14C in terms of synthesis and applications in environmental or metabolic tracing.

Data Tables

Table 1: Comparison of this compound with Structurally Related Compounds

*Data for Atrazine-ring-UL-14C included for $^{14}\text{C}$-labeling context only; structural dissimilarity noted.

Table 2: Radioactivity and Purity of Select $^{14}\text{C}$-Labeled Compounds (from )

| Compound | Specific Radioactivity (mCi/mmol) | Purity (%) | Source |

|---|---|---|---|

| Atrazine-ring-UL-14C | 15.1 | 98.1 | SCC |

| MethylParathion-ring-UL-14C | 13.8 | 99.5 | SCC |

| 4-Nitrophenol-UL-14C | 6.4 | 99.6 | SCC |

| Phenol-UL-14C | 9.0 | 98.5 | SCC |

Key Research Findings

- Metabolism and Toxicity: Phenacetin is metabolized by hepatic cytochrome P450 enzymes to acetaminophen, which undergoes further conjugation. However, phenacetin’s ethoxy group contributes to the formation of nephrotoxic metabolites (e.g., reactive quinone imines), unlike acetaminophen’s safer hydroxylated pathway .

- Labeling Applications: $^{14}\text{C}$-labeling in phenacetin enables precise tracking of drug absorption and elimination, whereas deuterated acetaminophen analogs are optimized for analytical precision in MS .

- Regulatory Context: Phenacetin’s withdrawal underscores the importance of isotopic labeling in elucidating toxicity mechanisms, contrasting with acetaminophen’s continued therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。